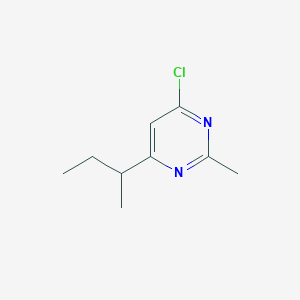

4-(Sec-butyl)-6-chloro-2-methylpyrimidine

説明

BenchChem offers high-quality 4-(Sec-butyl)-6-chloro-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Sec-butyl)-6-chloro-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-butan-2-yl-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c1-4-6(2)8-5-9(10)12-7(3)11-8/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKBYSLKMQRWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(Sec-butyl)-6-chloro-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structure, featuring a sec-butyl group and a chlorine atom, suggests possible interactions with biological targets, making it a candidate for various therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives often correlates with their structural features. The SAR studies indicate that modifications in the pyrimidine ring can significantly influence their potency against specific biological targets. For instance, compounds with electron-donating groups at certain positions on the pyrimidine ring have shown enhanced anti-inflammatory properties .

Table 1: Summary of Structural Modifications and Biological Activities

| Compound | Structural Modification | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 1 | Cyclopropylmethylamide | NAPE-PLD inhibitor | 0.072 |

| 2 | Chloromethyl group | Anti-inflammatory | 0.04 |

| 3 | Dimethylamine | COX-2 inhibitor | 0.04 |

Biological Activity Findings

Research has demonstrated that derivatives of pyrimidines exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. In particular, studies focusing on the inhibition of enzymes such as NAPE-PLD and COX-2 reveal that these compounds can modulate lipid signaling pathways and inflammatory responses.

- NAPE-PLD Inhibition : The compound has been identified as an inhibitor of NAPE-PLD, an enzyme involved in the biosynthesis of bioactive lipids. This inhibition leads to decreased levels of N-acylethanolamines (NAEs), which are implicated in various physiological processes including pain modulation and emotional behavior .

- Anti-inflammatory Activity : Compounds similar to 4-(sec-butyl)-6-chloro-2-methylpyrimidine have shown significant anti-inflammatory effects by inhibiting COX-2 activity. The IC50 values reported for related compounds indicate potent inhibition comparable to established anti-inflammatory drugs like celecoxib .

- Case Studies : In vivo studies have demonstrated the efficacy of pyrimidine derivatives in reducing inflammation in animal models. For example, compounds were tested in carrageenan-induced paw edema models, showing significant reductions in swelling compared to controls .

Table 2: In Vivo Efficacy of Pyrimidine Derivatives

| Study Type | Model | Treatment Dose (mg/kg) | % Inhibition |

|---|---|---|---|

| Carrageenan Edema | Rat Paw Edema | 10 | 70 |

| Cotton Pellet Model | Granuloma Formation | 20 | 65 |

The mechanisms through which 4-(sec-butyl)-6-chloro-2-methylpyrimidine exerts its biological effects are still under investigation. However, it is hypothesized that its interaction with key enzymes like NAPE-PLD and COX-2 may involve competitive inhibition or allosteric modulation, leading to altered lipid metabolism and inflammatory signaling pathways.

科学的研究の応用

Medicinal Applications

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 4-(sec-butyl)-6-chloro-2-methylpyrimidine, possess significant antimicrobial properties. Studies have shown that compounds in this class can inhibit the growth of various bacteria and fungi, suggesting potential use as antimicrobial agents in pharmaceuticals .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This inhibition could lead to the development of new anti-inflammatory drugs .

3. Anticancer Potential

4-(Sec-butyl)-6-chloro-2-methylpyrimidine has been explored as an intermediate in the synthesis of compounds with anticancer activity. For instance, it serves as a precursor for synthesizing sorafenib, a drug used in cancer treatment, particularly for renal cell carcinoma and hepatocellular carcinoma .

4. Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies of pyrimidine derivatives have revealed that modifications to the pyrimidine ring can enhance biological activity. The presence of specific substituents, such as the sec-butyl group, influences the potency and selectivity of these compounds against various biological targets .

Agricultural Applications

1. Agrochemical Development

Pyrimidine derivatives, including 4-(sec-butyl)-6-chloro-2-methylpyrimidine, are being investigated for their potential as herbicides and fungicides. The structural characteristics of this compound may confer desirable properties for controlling pests and diseases in crops .

2. Plant Growth Regulators

There is ongoing research into the use of pyrimidine derivatives as plant growth regulators. These compounds can modulate plant growth responses, potentially leading to increased agricultural productivity and crop yields .

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。